molecular formula C16H13NO6 B11105023 6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate

6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate

Cat. No.: B11105023
M. Wt: 315.28 g/mol
InChI Key: HBTFODIVEKCYKW-UHFFFAOYSA-N
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Description

6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate is a complex organic compound with a unique structure that combines elements of furochromen and acetylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate typically involves multi-step organic reactions. One common method involves the acetylation of 4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furochromen derivatives.

Scientific Research Applications

6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furochromen core can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Acetylamino)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
  • 3-(Acetylamino)-2-oxo-2H-chromen-7-yl acetate
  • 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones

Uniqueness

6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13NO6

Molecular Weight

315.28 g/mol

IUPAC Name

(6-acetamido-4-methyl-2-oxofuro[2,3-h]chromen-9-yl) acetate

InChI

InChI=1S/C16H13NO6/c1-7-4-13(20)23-15-10(7)5-11(17-8(2)18)16-14(15)12(6-21-16)22-9(3)19/h4-6H,1-3H3,(H,17,18)

InChI Key

HBTFODIVEKCYKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3C(=COC3=C(C=C12)NC(=O)C)OC(=O)C

Origin of Product

United States

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